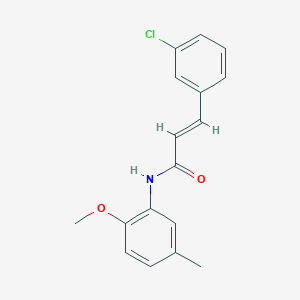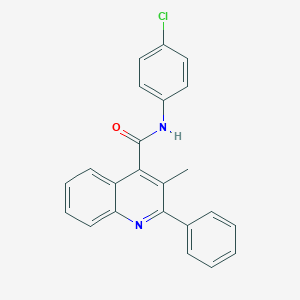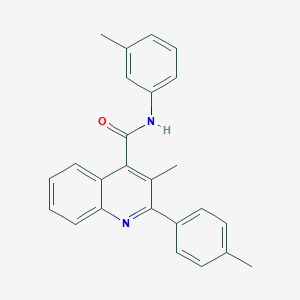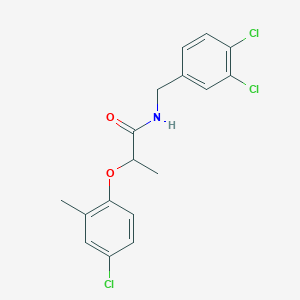
N~2~,N~5~-dicyclopropyl-2,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dicyclopropylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of two cyclopropyl groups attached to the nitrogen atoms of a pyridine-2,5-dicarboxamide core
Vorbereitungsmethoden
The synthesis of N,N’-dicyclopropylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with cyclopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.
Substitution: The compound can undergo substitution reactions where the cyclopropyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
N,N’-dicyclopropylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-dicyclopropylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N’-dicyclopropylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine-dicarboxamide core but with different substituents, leading to distinct properties and applications.
N,N’-diisopropyl-2,5-pyridinedicarboxamide: Another similar compound with isopropyl groups instead of cyclopropyl groups, resulting in different chemical and biological properties.
N,N’-dicyclopropylpyridine-2,6-dicarboxamide: This compound has the same substituents but different positions on the pyridine ring, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-N,5-N-dicyclopropylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-12(15-9-2-3-9)8-1-6-11(14-7-8)13(18)16-10-4-5-10/h1,6-7,9-10H,2-5H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
SFUVVVIHWQPMMU-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
Kanonische SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-benzoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330523.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)


![propyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330530.png)
![Isopropyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330531.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
![5-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B330537.png)

![N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330539.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330542.png)
![3-(2-thienyl)-N-[3-({[3-(2-thienyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B330543.png)

